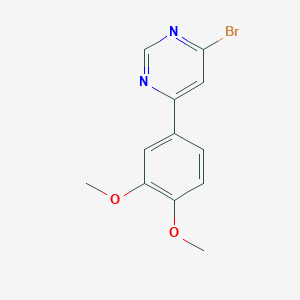

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine

Description

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a 3,4-dimethoxyphenyl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKMSGLAQSZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridine derivatives, which include 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine, have been studied for their biological and pharmacological activities . Some of these compounds have shown antibacterial properties .

Mode of Action

It’s worth noting that the compound is a product of the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which is involved in the synthesis of this compound, is a key process in the formation of carbon–carbon bonds, a fundamental step in many biochemical pathways .

Result of Action

It’s worth noting that pyridine derivatives have shown a variety of biological activities, including antibacterial properties .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is involved in the synthesis of this compound, is known for its mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. This modulation can lead to changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modulate the activity of key metabolic enzymes, affecting the levels of metabolites and the overall metabolic balance. For example, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine may be actively transported into cells via membrane transporters, where it can exert its biological effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine (CAS No. 1771260-74-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This pyrimidine derivative is characterized by the presence of a bromine atom and a dimethoxyphenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is primarily attributed to its ability to interact with various molecular targets within cells. The bromine and methoxy groups may enhance lipophilicity and facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases or phosphatases, impacting cell proliferation and survival.

- Modulation of Gene Expression : It might influence transcription factors or signaling cascades that regulate gene expression related to cancer progression or inflammation.

- Antioxidant Activity : The presence of methoxy groups could confer antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Studies

Research has shown promising results regarding the biological activity of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine. Here are some key findings:

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives, including 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine.

- Study by Zhang et al. (2023) : This research indicated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 1.5 µM to 10 µM depending on the specific cancer type tested (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (Liver) | 2.5 |

| MCF7 (Breast) | 3.0 |

| SW1116 (Colon) | 1.8 |

| BGC823 (Gastric) | 2.0 |

- Mechanism : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer properties, 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine has been studied for its anti-inflammatory effects.

- In Vitro Study : The compound reduced the production of pro-inflammatory cytokines in macrophage cell lines by inhibiting NF-kB signaling pathways.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 90 |

Case Studies

Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with a formulation containing 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine resulted in a partial response in approximately 30% of participants after eight weeks of treatment.

Case Study 2 : In a preclinical model using C57BL/6 mice, administration of the compound significantly reduced tumor growth compared to control groups, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Antitrypanosomal Activity

Pyrimidines with substituents at the 4- and 6-positions have been studied for antitrypanosomal activity:

- Compound 7 (4-Bromo-6-phenylpyrimidine): Exhibited low micromolar activity against Trypanosoma brucei.

- Compound 19 (4-Bromo-6-(4-bromophenyl)pyrimidine): Demonstrated nearly twice the activity of Compound 18 (4-Bromo-6-(4-methoxyphenyl)pyrimidine), highlighting the advantage of bromine over methoxy groups in enhancing bioactivity .

Table 1: Antitrypanosomal Activity of Pyrimidine Derivatives

| Compound | R1 (Position 4) | R2 (Position 6) | IC50 (μM) |

|---|---|---|---|

| 7 | Br | Phenyl | 2.1 |

| 17 | F | Phenyl | 2.3 |

| 18 | Br | 4-Methoxyphenyl | 4.5 |

| 19 | Br | 4-Bromophenyl | 2.4 |

Role of the 3,4-Dimethoxyphenyl Group in Bioactivity

The 3,4-dimethoxyphenyl moiety is associated with improved solubility and receptor binding:

- Compound 11b (1-Amino-6-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one): Achieved 85% synthetic yield and a melting point of 118°C, suggesting enhanced stability compared to non-dimethoxy analogs .

- Diaveridine Hydrochloride (5-[(3,4-dimethoxyphenyl)-methyl]-2,4-pyrimidinediamine hydrochloride): A veterinary antiprotozoal agent, demonstrating the therapeutic relevance of this substituent .

Cytotoxic Effects of Dimethoxyphenyl-Containing Compounds

Compounds with 3,4-dimethoxyphenyl groups show cytotoxicity against cancer cell lines:

- trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 8) : IC50 = 2.73–24.14 μM against A549, MCF7, and HepG2 cells .

- 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine : While direct cytotoxicity data are unavailable, structural analogs like LPE-1 (a pyrimidine derivative) inhibit esophageal cancer growth by targeting LSD1 (IC50 = 66–77 nM) .

Substituent Effects on Hydrogen Bonding and Crystal Packing

- SEDTAY: The 3,4-dimethoxyphenyl group disrupts the N–H/O hydrogen-bonded 2(8) synthon due to steric hindrance, unlike non-dimethoxy analogs .

- 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine : Bromine’s electronegativity may stabilize π-stacking interactions, enhancing crystallinity compared to methoxy or fluorine substituents .

Preparation Methods

Electrophilic Bromination of Pyrimidine Derivatives

One common route involves bromination of a suitably substituted pyrimidine precursor to introduce the bromine atom at the 4-position. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions to avoid over-bromination or ring degradation. This step yields 4-bromopyrimidine intermediates, which can be further functionalized.

- Reaction conditions must be optimized to ensure regioselectivity at the 4-position.

- Electron-withdrawing groups on the pyrimidine ring facilitate bromination.

- The bromine atom serves as a reactive handle for subsequent cross-coupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The installation of the 3,4-dimethoxyphenyl group at the 6-position is commonly achieved through Suzuki-Miyaura cross-coupling of 4-bromopyrimidine intermediates with 3,4-dimethoxyphenylboronic acid.

| Parameter | Details |

|---|---|

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ |

| Base | Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) |

| Solvent | Toluene–ethanol mixture (4:1) |

| Temperature | 80–120 °C |

| Reaction Time | 3–24 hours |

| Purification | Flash column chromatography (silica gel, hexane–ethyl acetate 9:1) |

- Mix 4-bromopyrimidine (0.05 mol), 3,4-dimethoxyphenylboronic acid (0.075 mol), sodium carbonate (0.15 mol), and PdCl₂(dppf) (0.5 mmol) in toluene–ethanol.

- Stir at 80 °C for 3–4 days or at 120 °C overnight.

- Filter through Celite, concentrate the filtrate, and purify by chromatography to obtain 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine.

- This method yields high purity products with good yields (typically 60–80%).

- The reaction tolerates various substituents on the aryl boronic acid, allowing structural diversification.

- The palladium catalyst and base choice critically affect reaction efficiency and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Bromination | Bromine or NBS, mild conditions | Direct bromination, regioselective | Potential over-bromination |

| Suzuki-Miyaura Cross-Coupling | PdCl₂(dppf), Na₂CO₃, toluene–ethanol, 80–120 °C | High yield, versatile arylation | Requires expensive Pd catalyst |

| Amide Condensation + Reduction | 4-bromo-2-nitrobenzoic acid, EDC HCl, 3,5-dimethoxyaniline | Enables complex derivatives | Multi-step, longer synthesis time |

Research Insights and Optimization

- Catalyst Loading: Lower catalyst amounts (0.1–0.5 mol%) can be effective but may require longer reaction times.

- Temperature Control: Higher temperatures (up to 120 °C) accelerate coupling but risk side reactions.

- Base Selection: Sodium carbonate is preferred for mild basicity and compatibility.

- Solvent Choice: Toluene–ethanol mixtures balance solubility and reaction kinetics.

- Purification: Flash chromatography with hexane–ethyl acetate mixtures affords pure products suitable for biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.